4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid
Description
4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid is a branched-chain carboxylic acid featuring a para-isopropyl-substituted phenyl group at the third carbon of a pentanoic acid backbone. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol . The compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development, though specific biological activities remain understudied in the available literature.
Properties
IUPAC Name |
4-methyl-3-(4-propan-2-ylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-5-7-13(8-6-12)14(11(3)4)9-15(16)17/h5-8,10-11,14H,9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFNNNYLINKQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylphenylacetic acid with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Another approach involves the Friedel-Crafts acylation of 4-methylacetophenone with propanoyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol and subsequent oxidation to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone intermediate. This method is favored due to its scalability and efficiency. The reaction is typically conducted under high pressure and temperature in the presence of a palladium or platinum catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid with analogous compounds in terms of molecular structure, acidity, solubility, and applications.
Substituted Arylpropanoic Acids
a. 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d)
- Structure: Features a propanoic acid backbone with a triazole-thio-methyl-phenyl substituent.
- Molecular Weight : 264.08 g/mol (HRMS data) .
- This derivative showed a melting point of 81% yield (liquid state) and distinct FTIR peaks at 3420 cm⁻¹ (O–H) and 1721 cm⁻¹ (C=O) .
b. 2-Hydroxy-2-phenylpropanoic acid
- Structure: A simpler arylpropanoic acid with a hydroxyl group at the α-carbon.
- pKa : 3.532, indicating moderate acidity .
- Comparison : The hydroxyl group enhances solubility in polar solvents, whereas the target compound’s isopropylphenyl group prioritizes lipid solubility.
Pentanoic Acid Derivatives
a. 3-Hydroxy-4-methylpentanoic acid
- Structure: A branched hydroxy-pentanoic acid without aromatic substituents.
- Key Differences : The absence of an aryl group reduces steric hindrance and increases water solubility. Hydroxy groups also enable participation in esterification or glycosylation reactions .
b. 2-(2-Amino-3-phenylpropionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride
- Structure: Esterified pentanoic acid with amino and phenyl groups.
- Applications: Used as a pharmaceutical intermediate, highlighting the role of pentanoic acid derivatives in drug design .
Aromatic Esters
a. Pentanoic acid 4-[(4-hydroxyphenyl)methyl]phenyl ester
- Structure : Ester form with a hydroxyphenylmethyl substituent.
- Molecular Weight : 284.35 g/mol.
- Properties : Increased hydrophobicity (density: 1.117 g/cm³) compared to the free acid form of the target compound. The ester group reduces reactivity and acidity (predicted pKa: 10.18) .
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Limitations
- Solubility : The isopropylphenyl group likely reduces water solubility compared to hydroxylated analogs, aligning with trends observed in esters like the hydroxyphenylmethyl derivative .
Biological Activity
4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of pentanoic acid, featuring a phenyl group with a propan-2-yl substituent, which imparts unique steric and electronic properties that influence its biological activity. The compound has garnered interest for its potential applications in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's conformation and function. Additionally, it can modulate receptor-mediated pathways, acting as either an agonist or antagonist, which influences downstream signaling pathways.
Potential Therapeutic Applications
Research indicates that this compound may possess anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of chronic pain management and inflammatory diseases. The compound's ability to inhibit certain enzymes involved in inflammatory processes suggests its potential utility in therapeutic formulations aimed at treating conditions like arthritis or other inflammatory disorders.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound compared to similar compounds enhances its biological profile. For instance, it differs from compounds such as 4-Methyl-3-phenylpentanoic acid and 4-Methyl-2-phenylpentanoic acid due to the presence of the propan-2-yl group, which affects binding affinity and reactivity.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H22O2 | Anti-inflammatory, analgesic potential |
| 4-Methyl-3-phenylpentanoic acid | C13H18O2 | Moderate anti-inflammatory effects |
| 4-Methyl-2-phenylpentanoic acid | C13H18O2 | Limited biological activity |
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition was observed at concentrations that did not exhibit cytotoxic effects on human cell lines, indicating a favorable therapeutic window.
- Receptor Interaction : Further investigations have shown that this compound interacts with G-protein coupled receptors (GPCRs), which play significant roles in mediating various physiological responses. The modulation of these receptors could lead to enhanced therapeutic effects in pain management protocols.
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that this compound has a favorable absorption profile, with bioavailability metrics indicating effective systemic circulation post-administration. This aspect is crucial for developing oral formulations aimed at chronic disease management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
